1-Trityl-1H-imidazole-4-carbaldehyde

Organic Synthesis Wittig Reaction Vinylimidazoles

This N-trityl-protected imidazole-4-carbaldehyde offers distinct advantages over N-methyl or N-benzyl analogs: high thermal stability (mp 186°C), high lipophilicity (LogP 4.54), and orthogonal deprotection under mild acid. Achieve >90% yields in Wittig reactions; ideal for solid-phase synthesis and late-stage deprotection in medicinal chemistry. Available in ≥98% purity with rigorous analytical documentation.

Molecular Formula C23H18N2O
Molecular Weight 338.4 g/mol
CAS No. 33016-47-6
Cat. No. B127408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trityl-1H-imidazole-4-carbaldehyde
CAS33016-47-6
Synonyms1-Triphenylmethyl-1H-imidazol-4-yl)carboxaldehyde;  1-(Triphenylmethyl)-1H-imidazole-4-carboxaldehyde;  1-Triphenylmethylimidazole-4-carboxaldehyde;  1-Trityl-1H-imidazol-4-ylcarboxaldehyde;  1-Trityl-1H-imidazole-4-carbaldehyde;  1-Trityl-1H-imidazole-4-
Molecular FormulaC23H18N2O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=O
InChIInChI=1S/C23H18N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
InChIKeyYQYLLBSWWRWWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Trityl-1H-imidazole-4-carbaldehyde (CAS 33016-47-6): A High-Purity, Thermally Stable Trityl-Protected Imidazole Aldehyde Building Block for Pharmaceutical Synthesis and Medicinal Chemistry


1-Trityl-1H-imidazole-4-carbaldehyde (CAS 33016-47-6), also known as 1-tritylimidazole-4-carboxaldehyde or N-(triphenylmethyl)-4-imidazolecarboxaldehyde, is an N-protected imidazole derivative bearing a triphenylmethyl (trityl) group at the N1-position and an aldehyde functionality at the C4-position . It is a solid crystalline compound with a reported melting point of 186 °C and a molecular weight of 338.40 g/mol . Commercially available in high purity (≥99%), this compound serves as a versatile building block in organic synthesis, particularly in the preparation of histamine analogs, girolline, and dialkylimidazole-based bioactive molecules . Its structural features enable selective transformations at the aldehyde group while the trityl moiety provides orthogonal protection that can be removed under mild acidic conditions .

Why Generic Substitution Fails: Critical Differences in Protecting Group Lability, Thermal Stability, and Lipophilicity That Preclude Interchange with Simpler N-Alkyl Imidazole-4-carbaldehydes


The trityl group in 1-trityl-1H-imidazole-4-carbaldehyde imparts unique physicochemical and synthetic properties that are not replicated by smaller N-alkyl protecting groups such as methyl or benzyl. The bulky triphenylmethyl substituent dramatically increases thermal stability (mp 186 °C vs. 68–69 °C for the N-methyl analog ) and lipophilicity (LogP 4.54 vs. 0.23 for the N-methyl analog ), which alters solubility and reaction behavior. Furthermore, the trityl group is selectively cleavable under mild acidic conditions [1], enabling orthogonal deprotection strategies that are not possible with acid-stable benzyl or methyl groups. These differences mean that substitution with a generic N-alkyl imidazole-4-carbaldehyde will lead to altered reaction yields, different purification challenges, and potentially incompatible deprotection sequences. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation Evidence for 1-Trityl-1H-imidazole-4-carbaldehyde: Head-to-Head Comparisons with N-Alkyl Analogs and Reactivity Profiling


Wittig Olefination Yields: Superior Reactivity with Activated Ylids Enables High-Yield Vinylimidazole Synthesis

1-Trityl-1H-imidazole-4-carbaldehyde undergoes Wittig reactions to afford vinylimidazoles. When reacted with activated phosphonate ylids, yields exceed 90%; with unactivated ylids, yields range from 10% to 82% [1]. This pronounced yield differential (Δ up to >80% between ylid classes) demonstrates the aldehyde's electrophilicity is highly responsive to the nature of the nucleophile, a critical parameter for synthetic route optimization. In contrast, simpler N-alkyl imidazole-4-carbaldehydes (e.g., N-methyl or N-benzyl) have not been reported to exhibit such a stark yield dichotomy under comparable Wittig conditions.

Organic Synthesis Wittig Reaction Vinylimidazoles

Thermal Stability: 2.7-Fold Higher Melting Point vs. N-Methyl Analog Ensures Robust Solid-State Handling

1-Trityl-1H-imidazole-4-carbaldehyde exhibits a melting point of 186 °C , whereas the structurally simpler N-methyl analog, 1-methyl-1H-imidazole-4-carbaldehyde, melts at 68–69 °C . This represents a 2.7-fold increase in melting point, attributed to the bulky, rigid trityl group which enhances crystal lattice stability. The higher melting point correlates with greater thermal robustness during storage and handling, reducing the risk of degradation or melting under ambient or slightly elevated temperatures.

Physical Organic Chemistry Thermal Analysis Compound Storage

Lipophilicity: 20-Fold Higher LogP Drives Different Solubility and Membrane Partitioning

The calculated LogP of 1-trityl-1H-imidazole-4-carbaldehyde is 4.54 , compared to 0.23 for the N-methyl analog . This 20-fold difference (LogP units are logarithmic) indicates vastly higher lipophilicity, which translates to lower aqueous solubility and greater affinity for non-polar environments. The polar surface area (PSA) is identical for both compounds at 34.89 Ų , confirming that the lipophilicity increase is due solely to the trityl group's hydrophobic bulk.

Lipophilicity LogP Drug Design Solubility

Commercial Purity: 99.10% vs. 95% for N-Alkyl Analogs Reduces Purification Burden

1-Trityl-1H-imidazole-4-carbaldehyde is commercially available at 99.10% purity . In contrast, the N-methyl analog is typically offered at 95% purity , and the N-benzyl analog is also listed at 95% purity . The 4.1% higher purity of the trityl derivative can reduce the need for additional purification steps prior to use in sensitive reactions, saving time and solvent costs.

Chemical Purity Quality Control Procurement

Synthetic Utility in Anti-Parasitic Drug Discovery: Key Intermediate in Nanomolar Sterol 14α-Demethylase Inhibitors

1-Trityl-1H-imidazole-4-carbaldehyde serves as a critical building block in the synthesis of dialkylimidazole-based inhibitors of Trypanosoma cruzi sterol 14α-demethylase (CYP51), a validated target for Chagas disease therapy [1]. Compounds derived from this intermediate exhibit EC50 values below 1 nM against T. cruzi amastigotes in culture [1]. While the N-methyl analog may also serve as a precursor, its lower lipophilicity and different deprotection chemistry render it less suitable for the hydrophobic, bulky dialkylimidazole scaffold required for potent enzyme inhibition. The trityl-protected aldehyde is specifically employed to generate the hydrophobic imidazole fragment that later undergoes reductive amination coupling [1].

Medicinal Chemistry Anti-Parasitic Agents Chagas Disease

High-Value Application Scenarios for 1-Trityl-1H-imidazole-4-carbaldehyde Based on Quantitative Differentiation Evidence


High-Yield Synthesis of Vinylimidazoles via Wittig Olefination

Utilize 1-trityl-1H-imidazole-4-carbaldehyde in Wittig reactions with activated phosphonate ylids to achieve yields exceeding 90% [1]. The trityl protecting group remains intact during the reaction and can be subsequently removed under mild acidic conditions to liberate the free imidazole [1]. This route is particularly advantageous for preparing vinylimidazole building blocks for further functionalization in medicinal chemistry.

Synthesis of Anti-Chagas Disease Lead Compounds

Employ 1-trityl-1H-imidazole-4-carbaldehyde as a key intermediate in the construction of dialkylimidazole-based sterol 14α-demethylase inhibitors [2]. The high lipophilicity (LogP 4.54) of the trityl-protected aldehyde matches the hydrophobic requirements of the target enzyme's binding pocket, and the acid-labile trityl group allows for late-stage deprotection after scaffold assembly [2]. Derived compounds have demonstrated EC50 values below 1 nM against T. cruzi amastigotes [2].

Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation

The high thermal stability (mp 186 °C) and high purity (99.10%) of 1-trityl-1H-imidazole-4-carbaldehyde make it suitable for solid-phase synthesis protocols where reagents are stored and handled at room temperature without special precautions . The aldehyde functionality can be used for reductive amination or hydrazone formation, while the trityl group provides orthogonal protection during peptide elongation.

Preparation of Histamine Analogs and Girolline

1-Trityl-1H-imidazole-4-carbaldehyde is a documented precursor in the synthesis of histamine and the marine alkaloid girolline . The trityl group ensures regioselective functionalization at the C4-aldehyde, and its facile acidic cleavage yields the free imidazole-4-carbaldehyde for subsequent transformations.

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